molecular formula C10H9FN2S B1309746 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-43-7

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No. B1309746
M. Wt: 208.26 g/mol
InChI Key: DVIOACKZHUPVGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” is not well-documented in the literature .


Molecular Structure Analysis

The molecular structure of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” is represented by the linear formula C9H7FN2S .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and transformation of phosphorous derivatives of 1,3-azoles, including thiazoles, have been widely studied. Such derivatives exhibit a range of chemical and biological properties, useful in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of 4-phosphorylated derivatives of 1,3-azoles involves various reagents and catalysts, leading to products with insecticidal, antifungal, and other types of biological activities (Abdurakhmanova et al., 2018).

Applications in Optoelectronic Materials

Research into quinazolines, a class of compounds related to 4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine, has expanded into optoelectronic applications. These compounds have been incorporated into π-extended conjugated systems, leading to novel materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The addition of various aromatic and heteroaromatic fragments enhances their electroluminescent properties, showcasing their potential in developing advanced optoelectronic devices (Lipunova et al., 2018).

Biological Activities and Pharmacological Potential

The thiazolidinone ring system, present in compounds related to 4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine, has been extensively explored for its pharmacological potential. Thiazolidinones are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. This versatility stems from the structural flexibility of the thiazolidinone scaffold, allowing for various substitutions and modifications to enhance biological activity and specificity (Mech et al., 2021).

Safety And Hazards

There is limited information available on the safety and hazards associated with "[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine" .

Future Directions

The future directions for research on “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” are not well-documented in the literature .

properties

IUPAC Name

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIOACKZHUPVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407628
Record name [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine

CAS RN

643723-43-7
Record name 4-(4-Fluorophenyl)-2-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643723-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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